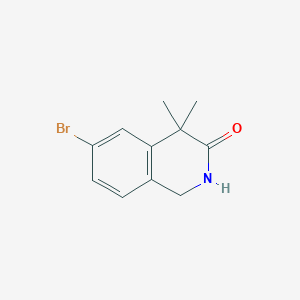

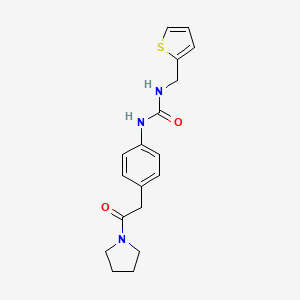

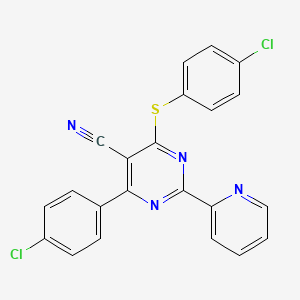

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-Bromo-DIDI, is an organobromine compound with a wide range of applications in scientific research. It is a versatile compound with a wide range of applications in organic synthesis, drug discovery, and medical research. 6-Bromo-DIDI is a promising compound for drug development due to its unique properties, such as its low toxicity, high solubility, and low cost.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

6-Bromo-4-iodoquinoline, closely related to 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is identified as a critical intermediate in the synthesis of numerous biologically active molecules, including GSK2126458. This synthesis involves a multi-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, leading to cyclization and substitution reactions that underline the compound's utility in medicinal chemistry and drug discovery (Wang et al., 2015).

Photolabile Protecting Group for Carboxylic Acids

A novel photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ), which shows similarities in structure and reactivity to the discussed compound, demonstrates high efficiency and sensitivity to multiphoton excitation. This makes it especially useful in vivo for caging biological messengers, owing to its superior quantum efficiency and increased solubility compared to other caging groups. Its low fluorescence is also advantageous for biological applications, showcasing the compound's potential in biochemical research and development (Fedoryak & Dore, 2002).

Antifungal Bioactivities

The compound 6-bromo-3-propylquinazolin-4-one, which shares the quinazolinone core with 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, was synthesized through a method involving phase transfer catalysis. This compound demonstrated good antifungal activity, highlighting the potential therapeutic applications of derivatives of 6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. The synthesis route offers a simple and efficient way to create a variety of 3-alkylquinazolin-4-one derivatives, expanding the scope of research into their biological activities and potential drug development applications (Ouyang et al., 2006).

Propriétés

IUPAC Name |

6-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-5-8(12)4-3-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLVRXCQJZCBNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

![N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride](/img/structure/B2914984.png)

![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)

![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)